molecular formula C5H8O6 B6251674 2,3-dihydroxy-2-methylbutanedioic acid CAS No. 15853-34-6

2,3-dihydroxy-2-methylbutanedioic acid

Cat. No.: B6251674
CAS No.: 15853-34-6
M. Wt: 164.1
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Description

2,3-Dihydroxy-2-methylbutanedioic acid, also known as 2,3-dihydroxy-2-methylsuccinic acid, is an organic compound with the molecular formula C5H8O6. This compound is characterized by the presence of two hydroxyl groups and a methyl group attached to a butanedioic acid backbone. It is a white crystalline powder with a melting point of 144-146°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxy-2-methylbutanedioic acid typically involves the hydroxylation of 2-methylbutanedioic acid. One common method includes the use of oxidizing agents such as potassium permanganate or osmium tetroxide in the presence of a suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or fungi are employed to produce the compound from precursor molecules. This method is advantageous due to its eco-friendly nature and potential for high yield .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxy-2-methylbutanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydroxy-2-methylbutanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dihydroxy-2-methylbutanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroxy-2-methylbutanedioic acid is unique due to the presence of both hydroxyl and methyl groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

15853-34-6

Molecular Formula

C5H8O6

Molecular Weight

164.1

Purity

95

Origin of Product

United States

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